molecular formula C13H24O4 B051948 Diethyl Butylethylmalonate-d5 CAS No. 145395-63-7

Diethyl Butylethylmalonate-d5

Cat. No.: B051948
CAS No.: 145395-63-7
M. Wt: 249.36 g/mol
InChI Key: OPFFBDXXUZAUAK-QKLSXCJMSA-N
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Description

Diethyl Butylethylmalonate-d5 is a deuterium-labeled analog of Diethyl Butylethylmalonate. It is a stable isotope-labeled compound with the molecular formula C13H19D5O4 and a molecular weight of 249.36 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Butylethylmalonate-d5 typically involves the deuteration of Diethyl Butylethylmalonate. The process begins with the preparation of sodium ethoxide by reacting sodium with ethanol. This is followed by the reaction of diethyl malonate with sodium ethoxide to form the sodium derivative of diethyl malonate. The sodium derivative is then reacted with butyl bromide and ethyl bromide to form Diethyl Butylethylmalonate. Finally, the compound undergoes deuteration to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas or deuterated reagents is common in the deuteration step to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Diethyl Butylethylmalonate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used in the initial preparation of the sodium derivative of diethyl malonate.

    Butyl Bromide and Ethyl Bromide: Used in the alkylation step to introduce the butyl and ethyl groups.

    Deuterium Gas or Deuterated Reagents: Used in the deuteration step to achieve isotopic labeling.

Major Products Formed

The major products formed from the reactions of this compound include substituted malonates, β-keto esters, and carboxylic acids .

Scientific Research Applications

Diethyl Butylethylmalonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Diethyl Butylethylmalonate-d5 involves its participation in various chemical reactions due to its ester functional groups. The deuterium labeling allows researchers to trace the compound in metabolic studies and understand its interactions at the molecular level. The compound can act as a substrate in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl Butylethylmalonate-d5 is unique due to its stable isotope labeling, which makes it valuable for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in various research applications .

Properties

IUPAC Name

diethyl 2-butyl-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFBDXXUZAUAK-QKLSXCJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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